molecular formula C30H27ClFN5O3 B607340 Epertinib CAS No. 908305-13-5

Epertinib

カタログ番号 B607340
CAS番号: 908305-13-5
分子量: 560.0264
InChIキー: IBCIAMOTBDGBJN-NRLRZRKLSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Epertinib (S-222611) is a dual inhibitor of EGFR and ERBB2 (HER2), leading to decreased kinase activity and potentially inhibiting growth of tumors expressing EGFR or ERBB2 (HER2) . It is a potent, orally active, reversible, and selective tyrosine kinase inhibitor of EGFR, HER4 and HER2 .


Molecular Structure Analysis

Epertinib has a molecular formula of C30H27ClFN5O3 . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Chemical Reactions Analysis

Epertinib has been studied for its distribution in brain metastasis of HER2-positive breast cancer by imaging mass spectrometry . The concentration of Epertinib in brain metastasis was found to be significantly higher than that of other similar drugs .


Physical And Chemical Properties Analysis

Epertinib has a molecular weight of 560.02 . The hydrochloride form of Epertinib has a molecular weight of 596.48 . It is recommended to be stored at 0-4°C for short term (days to weeks), or -20°C for long term (months) .

科学的研究の応用

  • Epertinib in Metastatic Breast Cancer : A study by Macpherson et al. (2019) explored the safety, tolerability, and efficacy of epertinib combined with trastuzumab, with or without chemotherapy, in patients with HER2-positive metastatic breast cancer. The study found that epertinib was well-tolerated and showed promising antitumor activity, particularly in patients who had been previously treated with other HER2-directed therapies.

  • Distribution in Brain Metastasis : Tanaka et al. (2018) conducted a study focusing on the distribution of epertinib in brain metastases from HER2-positive breast cancer. They found that epertinib concentration in brain metastasis was significantly higher than that of a comparative drug, lapatinib, suggesting its potential as a therapeutic agent for breast cancer with brain metastasis.

  • Safety and Activity in Solid Tumors : Research by Arkenau et al. (2018) on epertinib in patients with solid tumors expressing EGFR or HER2 revealed that the drug was well-tolerated and showed antitumor activity, especially in heavily pretreated HER2-positive breast and upper gastrointestinal cancer patients.

Safety And Hazards

Epertinib is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

特性

IUPAC Name

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[(Z)-N-[[(3R)-morpholin-3-yl]methoxy]-C-prop-1-ynylcarbonimidoyl]quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27ClFN5O3/c1-2-4-27(37-40-18-24-17-38-12-11-33-24)21-7-9-28-25(14-21)30(35-19-34-28)36-23-8-10-29(26(31)15-23)39-16-20-5-3-6-22(32)13-20/h3,5-10,13-15,19,24,33H,11-12,16-18H2,1H3,(H,34,35,36)/b37-27+/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCIAMOTBDGBJN-NRLRZRKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=NOCC1COCCN1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#C/C(=N\OC[C@H]1COCCN1)/C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27ClFN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Epertinib

CAS RN

908305-13-5
Record name Epertinib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0908305135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EPERTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60OIK33ZQR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
70
Citations
Y Tanaka, M Hirata, S Shinonome, M Torii, K Nezasa… - Scientific reports, 2018 - nature.com
… Based on the pharmacokinetic studies of epertinib and … 50 mg/kg epertinib or lapatinib in the IVMs (epertinib: BR2 and BR3 … of epertinib in the IVM, we examined the effect of epertinib on …
Number of citations: 34 www.nature.com
IR Macpherson, P Spiliopoulou… - Breast Cancer …, 2020 - breast-cancer-research …
… expansion cohort (epertinib plus trastuzumab). In the arm C expansion cohort (epertinib plus … We observed safety, tolerability and encouraging antitumour activity of epertinib combined …
HT Arkenau, A Italiano, G Mak, M Toulmonde… - European Journal of …, 2018 - Elsevier
… in mouse xenograft models, epertinib showed more prolonged … Oral epertinib was well tolerated at doses ranging from 100 … We now report an extended study of epertinib in patients with …
Number of citations: 6 www.sciencedirect.com
SH Mirmajidi, C Irajie, A Savardashtaki… - Journal of Molecular …, 2023 - Springer
… It is followed by RapJ-golvatinib, RapJ-linifanib, RapJ-epertinib, and RapJ-infigratinib with an average number of hydrogen bonds of 4.74, 3.83, 3.02, and 2.82, respectively (Table 3). …
Number of citations: 1 link.springer.com
ML Spruill, M Maletic-Savatic, H Martin, F Li… - Biochemical …, 2022 - Elsevier
Mass spectrometry imaging (MSI) is emerging as a powerful analytical tool for detection, quantification, and simultaneous spatial molecular imaging of endogenous and exogenous …
Number of citations: 13 www.sciencedirect.com
PS Dhiwar, GSP Matada, NM Raghavendra… - Medicinal Chemistry …, 2022 - Springer
… Epertinib was shown to be three to five times more powerful than Lapatinib [34, 35]. The … The reduction of brain metastasis was observed after the treatment of Epertinib among the …
Number of citations: 3 link.springer.com
M Liu, Y Xu - Disease Markers, 2022 - hindawi.com
Background. Melanomas are skin malignant tumors that arise from melanocytes which are primarily treated with surgery, chemotherapy, targeted therapy, immunotherapy, radiation …
Number of citations: 5 www.hindawi.com
J Yan, Z Liu, S Du, J Li, L Ma, L Li - Precision Medicine, 2020 - Springer
… Epertinib is an effective inhibitor of HER2, EGFR, and HER4. It was reported that daily oral Epertinib intake combined with trastuzumab, or with trastuzumab plus capecitabine have …
Number of citations: 26 link.springer.com
Q He, C Sun, J Liu, Y Pan - TrAC Trends in Analytical Chemistry, 2021 - Elsevier
… In the lung cancer model, the concentration of epertinib in brain metastasis was … of epertinib in brain metastasis was over 10 times higher than that of lapatinib. Furthermore, the epertinib …
Number of citations: 16 www.sciencedirect.com
MFFV Batista, I Eiriz, A Fitzpatrick, F Le Du, S Braga… - Breast Care, 2022 - karger.com
… To our knowledge, human data are only available from a phase I/II study of epertinib with … A phase I/II study of epertinib plus trastuzumab with or without chemotherapy in patients with …
Number of citations: 1 karger.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。